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Compound of Interest

Compound Name:
Methyl 4-amino-1H-pyrazole-3-

carboxylate

Cat. No.: B1300222 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Executive Summary
Methyl 4-amino-1H-pyrazole-3-carboxylate is a pivotal heterocyclic building block in

medicinal chemistry and pharmaceutical development. Its unique structure, featuring a pyrazole

core with amino and carboxylate functional groups, makes it a versatile precursor for the

synthesis of a wide range of biologically active molecules. This document provides a

comprehensive overview of its chemical properties, a detailed experimental protocol for its

synthesis, and its significant applications, particularly as an intermediate in the creation of

targeted therapeutics.

Physicochemical Properties
The fundamental properties of Methyl 4-amino-1H-pyrazole-3-carboxylate are crucial for its

application in chemical synthesis. These properties are summarized below.
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Property Data Source(s)

Molecular Formula C₅H₇N₃O₂ [1]

Molecular Weight 141.13 g/mol [1][2]

CAS Number 360056-45-7 [2]

Appearance Off-White Powder [3]

Canonical SMILES COC(=O)C1=C(N)C=NN1 [1]

InChI Key
KGQFAPZUQKYADG-

UHFFFAOYSA-N
[1]

Storage Conditions
2-8°C, Inert atmosphere, Keep

in dark place
[2]

Synthesis and Workflow
The synthesis of pyrazole derivatives is a well-established field, with the most common method

involving the condensation of a hydrazine derivative with a three-carbon unit, such as a 1,3-

dicarbonyl compound.[4] The synthesis of the title compound and its ethyl ester analogue often

involves the reaction of an ethoxymethylenemalononitrile derivative with hydrazine hydrate.

Synthetic Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis of aminopyrazole

carboxylates, starting from precursor materials and proceeding through reaction, workup, and

purification to yield the final product.
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Caption: General workflow for aminopyrazole carboxylate synthesis.
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Experimental Protocol: Synthesis of Ethyl 5-amino-1H-
pyrazole-4-carboxylate
This protocol is adapted from a general procedure for a closely related analogue, Ethyl 5-

amino-1H-pyrazole-4-carboxylate, which provides a representative synthesis.

Materials:

Ethyl ethoxymethylcyanoacetate (68 g, 0.4 mol)

Hydrazine hydrate (100 mL)

Anhydrous ethanol (200 mL)

Reaction vessel with heating mantle and reflux condenser

Procedure:

Charge a suitable reaction vessel with 200 mL of anhydrous ethanol and add ethyl

ethoxymethylcyanoacetate (68 g, 0.4 mol).

Slowly add 100 mL of hydrazine hydrate to the reaction vessel in a dropwise manner.

Place the vessel in an electric heating mantle and gradually heat the reaction mixture to

80°C over a period of 30 minutes.

Increase the temperature to bring the mixture to reflux and maintain the reflux for a duration

of 4 hours.

After the reflux period, cool the reaction mixture to room temperature.

Concentrate the mixture under reduced pressure to remove the solvent and excess

reagents, yielding the crude product.

Further purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to obtain the final product.
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Applications in Drug Discovery and Medicinal
Chemistry
Aminopyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to

their wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and

enzyme inhibition properties.[5] Methyl 4-amino-1H-pyrazole-3-carboxylate serves as a

critical intermediate for synthesizing more complex molecules with therapeutic potential.

Role as a Pharmaceutical Intermediate
This compound is a key building block for the synthesis of various active pharmaceutical

ingredients (APIs). Its functional groups allow for diverse chemical modifications, enabling the

construction of libraries of compounds for screening. For instance, the amino group can be

acylated or used in substitution reactions, while the ester can be hydrolyzed to the carboxylic

acid and coupled with amines.

A prominent example is its use in the synthesis of kinase inhibitors. Many small molecule

kinase inhibitors feature a heterocyclic core, and pyrazole-based structures are frequently

employed. Derivatives of aminopyrazole carboxylates have been used to synthesize potent

inhibitors of targets like Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute

myeloid leukemia (AML).[6][7]

Logical Relationship to Targeted Therapy
The diagram below illustrates the logical progression from a simple building block like Methyl
4-amino-1H-pyrazole-3-carboxylate to a complex, biologically active pharmaceutical agent

that acts on a specific molecular target.
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Caption: From chemical precursor to targeted therapeutic action.

This pathway highlights the value of Methyl 4-amino-1H-pyrazole-3-carboxylate in the drug

discovery pipeline. Its structural features are embedded in the final API, contributing to the

specific binding interactions with the therapeutic target, ultimately leading to a desired
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physiological response. The development of novel pyrazole-based HIV-1 replication inhibitors

also underscores the versatility of this chemical scaffold in addressing diverse diseases.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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